molecular formula C19H13Cl2N3O2S B7835080 2-[2-(4-chlorophenoxy)ethylsulfanyl]-6-(4-chlorophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile

2-[2-(4-chlorophenoxy)ethylsulfanyl]-6-(4-chlorophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B7835080
M. Wt: 418.3 g/mol
InChI Key: VBIGILWCYJVQBD-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenoxy)ethylsulfanyl]-6-(4-chlorophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile is a chemical compound with a unique structure and properties that make it of interest in various scientific fields

Preparation Methods

The preparation of 2-[2-(4-chlorophenoxy)ethylsulfanyl]-6-(4-chlorophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile involves several synthetic routes and reaction conditions. One common method includes the use of multi-branched chain high carbonic acid . The industrial production methods for this compound typically involve large-scale chemical synthesis processes that ensure high yield and purity.

Chemical Reactions Analysis

2-[2-(4-chlorophenoxy)ethylsulfanyl]-6-(4-chlorophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[2-(4-chlorophenoxy)ethylsulfanyl]-6-(4-chlorophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is explored for its therapeutic potential in treating certain diseases. In industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenoxy)ethylsulfanyl]-6-(4-chlorophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

2-[2-(4-chlorophenoxy)ethylsulfanyl]-6-(4-chlorophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or functional groups. For example, compounds with similar 2-D or 3-D structures may exhibit similar biological activities or chemical reactivity .

By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields

Properties

IUPAC Name

2-[2-(4-chlorophenoxy)ethylsulfanyl]-6-(4-chlorophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O2S/c20-13-3-1-12(2-4-13)17-16(11-22)18(25)24-19(23-17)27-10-9-26-15-7-5-14(21)6-8-15/h1-8H,9-10H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIGILWCYJVQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)N=C(N2)SCCOC3=CC=C(C=C3)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)N=C(N2)SCCOC3=CC=C(C=C3)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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